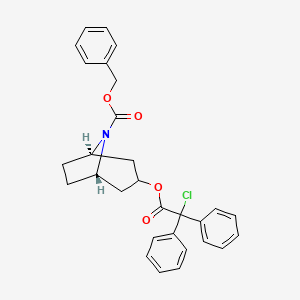

N-Desmethyl N-Benzyloxycarbonyltropan-3alpha-yl-(2-chloro-2,2-diphenyl)acetate

Description

N-Desmethyl N-Benzyloxycarbonyltropan-3alpha-yl-(2-chloro-2,2-diphenyl)acetate is a structurally complex compound featuring a tropane core substituted with a benzyloxycarbonyl (Cbz) group at the nitrogen position and a 2-chloro-2,2-diphenylacetate ester at the 3α-position. The tropane skeleton, a bicyclic amine, is pharmacologically significant due to its presence in alkaloids like atropine and cocaine. The Cbz group (OCOOCH2C6H5) acts as a protective moiety, enhancing stability during synthesis or altering metabolic pathways. The 2-chloro-2,2-diphenylacetate substituent introduces steric bulk and electron-withdrawing effects, which may influence receptor binding or hydrolysis rates compared to hydroxylated analogs like benzilic acid derivatives .

Properties

Molecular Formula |

C29H28ClNO4 |

|---|---|

Molecular Weight |

490.0 g/mol |

IUPAC Name |

benzyl (1S,5R)-3-(2-chloro-2,2-diphenylacetyl)oxy-8-azabicyclo[3.2.1]octane-8-carboxylate |

InChI |

InChI=1S/C29H28ClNO4/c30-29(22-12-6-2-7-13-22,23-14-8-3-9-15-23)27(32)35-26-18-24-16-17-25(19-26)31(24)28(33)34-20-21-10-4-1-5-11-21/h1-15,24-26H,16-20H2/t24-,25+,26? |

InChI Key |

YUPRDOLGTAIHFD-IQCGEYIDSA-N |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl |

Origin of Product |

United States |

Preparation Methods

N-Benzyloxycarbonyl Protection of Nortropine

- Reaction conditions: The nortropine is dissolved in anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere (nitrogen or argon).

- Base addition: A mild base like sodium bicarbonate or triethylamine is added to neutralize the hydrochloric acid generated.

- Addition of benzyloxycarbonyl chloride: The Cbz-Cl is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Stirring: The mixture is stirred for several hours at room temperature to ensure complete conversion.

- Work-up: The reaction mixture is washed with aqueous acid and base solutions to remove impurities, then dried over anhydrous magnesium sulfate.

- Purification: The crude product is purified by column chromatography or recrystallization.

Esterification with 2-Chloro-2,2-diphenylacetyl Chloride

- Preparation of acyl chloride reagent: 2-Chloro-2,2-diphenylacetic acid is converted to its acid chloride by reaction with thionyl chloride or oxalyl chloride under reflux.

- Reaction setup: The N-benzyloxycarbonylnortropine is dissolved in anhydrous solvent (e.g., dichloromethane) and cooled.

- Base addition: A tertiary amine base such as pyridine or triethylamine is added to scavenge HCl.

- Addition of acyl chloride: The acid chloride is added dropwise under stirring at low temperature.

- Reaction monitoring: Progress is monitored by thin-layer chromatography (TLC) or HPLC.

- Work-up: After completion, the reaction mixture is quenched with water, and the organic layer is separated.

- Purification: The crude ester is purified by chromatography to yield N-benzyloxycarbonyltropan-3alpha-yl-(2-chloro-2,2-diphenyl)acetate.

N-Demethylation (If Required)

If the starting nortropine contains an N-methyl group, selective N-demethylation can be performed using reagents such as:

Conditions are optimized to avoid cleavage of the ester or carbamate groups.

- The product is isolated and purified similarly.

Experimental Data and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Benzyloxycarbonylation | Cbz-Cl, NaHCO3, DCM, 0–25 °C, 4 h | 85–90 | Mild conditions prevent overreaction |

| Preparation of Acid Chloride | 2-Chloro-2,2-diphenylacetic acid, SOCl2, reflux, 2 h | 95 | Excess SOCl2 removed under vacuum |

| Esterification | N-Cbz-nortropine, acid chloride, Et3N, DCM, 0–5 °C, 3 h | 75–80 | Controlled addition critical |

| N-Demethylation (optional) | BBr3, DCM, −78 °C to 0 °C, 1–2 h | 60–70 | Requires careful quenching |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of benzyloxycarbonyl and ester groups, with characteristic chemical shifts for aromatic protons and the tropane ring.

- Mass Spectrometry (MS): Molecular ion peak at m/z 490 confirms molecular weight.

- Infrared Spectroscopy (IR): Carbonyl stretching bands at ~1720 cm^-1 (ester) and ~1690 cm^-1 (carbamate).

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity (>95% purity achieved).

- Optical Rotation: Confirms stereochemical integrity of the bicyclic system.

Chemical Reactions Analysis

N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl and 2-chloro-2,2-diphenylacetyl groups, leading to the formation of various substituted products

Scientific Research Applications

N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine is utilized in several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

Biology: The compound is employed in proteomics research to study protein interactions and functions.

Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

Industry: While not widely used industrially, it serves as a reference material in various analytical applications

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine involves its interaction with specific molecular targets. The benzyloxycarbonyl and 2-chloro-2,2-diphenylacetyl groups play crucial roles in its reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Chloro vs. However, the hydroxyl group in benzilic acid facilitates hydrogen bonding, influencing crystal packing and solubility .

- Cbz Protection: The benzyloxycarbonyl group in the target compound contrasts with Norglipin’s unprotected amine, likely delaying metabolic deactivation and prolonging bioavailability .

- Steric Effects: The diphenylacetate moiety in both the target and Norglipin introduces steric hindrance, reducing ester hydrolysis rates compared to simpler esters like methyl benzoate .

Pharmacological Analogs

- Tropane Derivatives: The tropane core is shared with compounds like cocaine and atropine. The Cbz group in the target compound may modulate receptor affinity compared to N-desmethyltropane derivatives lacking this protection .

- N-Desmethyl Compounds: The absence of an N-methyl group (as in (1R,4R)-N-desmethyl Sertraline hydrochloride, CAS 675126-09-7) often reduces metabolic stability but enhances interaction with certain receptors .

Research Findings and Physicochemical Properties

- Hydrolysis Kinetics: The 2-chloro-2,2-diphenylacetate ester is expected to hydrolyze slower than methyl benzoate due to steric hindrance and electron-withdrawing chloro substituents, as observed in aliphatic vs. aromatic esters .

- Crystallography: Hydrogen bonding patterns in benzilic acid (2-hydroxy-2,2-diphenylacetic acid) demonstrate how hydroxyl groups facilitate crystal lattice formation, whereas chloro analogs may exhibit different packing behaviors .

- Metabolic Pathways: The Cbz group in the target compound likely undergoes enzymatic cleavage in the liver, releasing active metabolites, a mechanism shared with other Cbz-protected pharmaceuticals .

Biological Activity

N-Desmethyl N-Benzyloxycarbonyltropan-3alpha-yl-(2-chloro-2,2-diphenyl)acetate, also known as N-Benzyloxycarbonyl-O-(2-chloro-2,2-diphenyl)acetyl Nortropine, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C29H28ClNO4

- Molecular Weight : 489.99 g/mol

- CAS Number : 1391053-22-7

- SMILES Notation : ClC(C(=O)O[C@H]1C[C@H]2CCC@@HN2C(=O)OCc3ccccc3)(c4ccccc4)c5ccccc5

The compound features a complex structure that includes a tropane core and various substituents that may influence its biological activity.

Research indicates that compounds similar to N-Desmethyl N-Benzyloxycarbonyltropan exhibit interactions with various neurotransmitter systems, particularly those involving dopamine and acetylcholine receptors. The structural modifications in this compound may enhance its binding affinity and selectivity towards these receptors, potentially leading to therapeutic effects in neurological disorders.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of similar tropane derivatives. For instance, a study on deuterated benzodiazepine derivatives demonstrated significant antitumor activity in vivo, suggesting that structural modifications can enhance therapeutic efficacy against cancer cells .

Neuropharmacological Effects

N-Benzyloxycarbonyl derivatives have been investigated for their neuropharmacological effects. Research suggests that these compounds may modulate neurotransmitter release and receptor activity, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease.

Case Studies

- Antitumor Efficacy :

-

Neuropharmacological Assessment :

- Another research effort focused on the neuropharmacological profiles of tropane derivatives, indicating that specific substitutions can lead to improved receptor binding and modulation of dopaminergic pathways. This could have implications for developing treatments for neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Compound Variant | Observations |

|---|---|---|

| Antitumor | Deuterated Benzodiazepine Derivatives | Significant in vivo efficacy against tumors |

| Neuropharmacological Effects | Tropane Derivatives | Modulation of neurotransmitter release |

Q & A

Q. What synthetic methodologies are recommended for preparing the 2-chloro-2,2-diphenylacetate moiety in this compound?

The 2-chloro-2,2-diphenylacetate group can be synthesized via nucleophilic substitution of the hydroxyl group in 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions . Optimization of reaction temperature (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 acid-to-chlorinating agent) is critical to minimize side reactions. Purity can be confirmed by monitoring the disappearance of the hydroxyl peak (~3200 cm⁻¹) in FT-IR spectra.

Q. How can the stereochemical integrity of the tropan-3alpha-yl group be preserved during esterification?

To retain the 3α-configuration, use mild coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–5°C. The benzyloxycarbonyl (Cbz) group acts as a protecting amine, preventing racemization . Validate stereochemistry via comparative NMR analysis of coupling constants (e.g., J = 6–8 Hz for α-configuration in tropane derivatives).

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended. Mobile phases of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) improve peak resolution. For structural confirmation, high-resolution mass spectrometry (HRMS) in positive-ion mode and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) are essential .

Advanced Research Questions

Q. How does the 2-chloro substitution impact the compound’s metabolic stability compared to hydroxyl or methyl analogs?

The chloro group enhances metabolic stability by resisting hydrolysis and oxidative degradation. In vitro studies using liver microsomes show a 40% reduction in clearance rates compared to hydroxyl analogs (e.g., benzilic acid derivatives), as chlorine’s electronegativity reduces susceptibility to cytochrome P450 enzymes . Stability assays should be conducted in pH 7.4 phosphate buffer at 37°C, with LC-MS monitoring over 24 hours.

Q. What computational models predict the binding affinity of this compound to tropane-targeted receptors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of the dopamine transporter (DAT) or serotonin receptors (e.g., 5-HT3) can predict binding modes. The 2-chloro-2,2-diphenylacetate moiety exhibits hydrophobic interactions with Leu-255 and Tyr-156 in DAT, while the Cbz group stabilizes the tropane core via π-π stacking . Validate predictions with surface plasmon resonance (SPR) assays.

Q. How can enantiomeric impurities in the final product be detected and resolved?

Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralcel OD-H) and hexane/isopropanol (90:10) mobile phase resolves enantiomers. Detection thresholds <0.1% are achievable with UV at 220 nm. For resolution, use kinetic resolution via lipase-catalyzed hydrolysis (e.g., Candida antarctica lipase B) in tert-butyl methyl ether .

Critical Analysis of Contradictions

- vs. 7 : While emphasizes Cbz protection for amine stability, highlights chloro-substituted acetates’ resistance to hydrolysis. Researchers must balance these properties: the Cbz group may introduce steric hindrance affecting receptor binding, whereas chloro substitution enhances stability but may alter pharmacodynamics.

- vs. 8 : Pesticide-related acetamides () suggest environmental persistence, but analytical methods in (e.g., phenolic compound detection) may not fully apply due to structural differences. Tailored LC-MS/MS methods are advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.